molecular formula C16H13ClO3 B1622103 (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid CAS No. 879642-82-7

(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid

Cat. No.: B1622103
CAS No.: 879642-82-7
M. Wt: 288.72 g/mol
InChI Key: IRCGUVJWCKSXHE-UHFFFAOYSA-N
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Description

(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a chlorobenzyl group attached to the phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl alcohol and 4-hydroxybenzaldehyde.

    Etherification: The 4-chlorobenzyl alcohol is reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-((4-chlorobenzyl)oxy)benzaldehyde.

    Knoevenagel Condensation: The 4-((4-chlorobenzyl)oxy)benzaldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-((4-chlorobenzyl)oxy)benzoic acid.

    Reduction: Formation of 3-(4-((4-chlorobenzyl)oxy)phenyl)propanoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound with a similar structure but lacking the chlorobenzyl group.

    4-Chlorocinnamic Acid: Similar structure with a chlorine atom directly attached to the phenyl ring.

    4-((4-Bromobenzyl)oxy)phenyl)acrylic Acid: A bromine atom replaces the chlorine atom in the structure.

Uniqueness

(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its reactivity and specificity towards certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCGUVJWCKSXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392921
Record name 3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879642-82-7
Record name 3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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